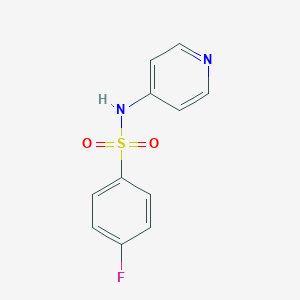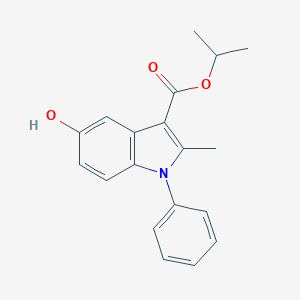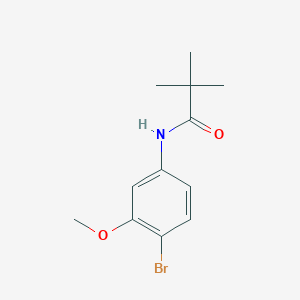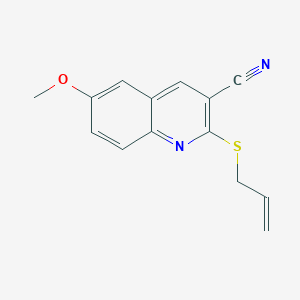
4-fluoro-N-(4-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-pyridinyl)benzenesulfonamide, also known as FPBA, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(4-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. It has been suggested that the sulfonamide group of 4-fluoro-N-(4-pyridinyl)benzenesulfonamide may act as a zinc-binding group, allowing it to interact with the zinc ion in the active site of carbonic anhydrase and other enzymes.
Biochemical and Physiological Effects
4-fluoro-N-(4-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory activity against carbonic anhydrase and other enzymes, it has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of ion channels and receptors, including the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-(4-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments, including its ease of synthesis and availability from commercial sources. It has also been shown to exhibit potent inhibitory activity against several enzymes and has potential applications in medicinal chemistry and pharmacology. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-(4-pyridinyl)benzenesulfonamide, including the development of new synthetic methods for its preparation, the investigation of its potential applications in medicinal chemistry and pharmacology, and the elucidation of its mechanism of action. Other potential areas of research include the optimization of its inhibitory activity against specific enzymes and the development of analogs with improved solubility and pharmacokinetic properties. Overall, 4-fluoro-N-(4-pyridinyl)benzenesulfonamide is a promising compound for scientific research and has the potential to contribute to the development of new drugs and therapies.
Synthesemethoden
4-fluoro-N-(4-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 4-pyridinylamine in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization or column chromatography. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(4-pyridinyl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-fluoro-N-(4-pyridinyl)benzenesulfonamide has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of several cancer cell lines in vitro.
Eigenschaften
Produktname |
4-fluoro-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C11H9FN2O2S |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-fluoro-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9FN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |
InChI-Schlüssel |
UQIBBQLKNXDGET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)




![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

